5-(Chloromethyl)pyrazine-2-carbonitrile
CAS No.: 1211526-07-6
Cat. No.: VC21086993
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211526-07-6 |
---|---|
Molecular Formula | C6H4ClN3 |
Molecular Weight | 153.57 g/mol |
IUPAC Name | 5-(chloromethyl)pyrazine-2-carbonitrile |
Standard InChI | InChI=1S/C6H4ClN3/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1H2 |
Standard InChI Key | FWFUJQQQBDEGGC-UHFFFAOYSA-N |
SMILES | C1=C(N=CC(=N1)C#N)CCl |
Canonical SMILES | C1=C(N=CC(=N1)C#N)CCl |
Introduction
Parameter | Value |
---|---|
CAS Number | 1211526-07-6 |
Molecular Formula | C₆H₄ClN₃ |
Molecular Weight | 153.57 g/mol |
IUPAC Name | 5-(chloromethyl)pyrazine-2-carbonitrile |
InChI | InChI=1S/C6H4ClN3/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1H2 |
InChI Key | FWFUJQQQBDEGGC-UHFFFAOYSA-N |
SMILES | C1=C(N=CC(=N1)C#N)CCl |
As a white crystalline solid, this compound exhibits moderate solubility in polar organic solvents, an important characteristic for its applications in synthetic chemistry and biological testing . The presence of both electrophilic and nucleophilic sites within its structure enables it to participate in diverse chemical transformations, making it valuable as a building block for more complex molecules .
Structural Features and Physical Properties
The pyrazine core of 5-(Chloromethyl)pyrazine-2-carbonitrile provides a planar, electron-deficient aromatic system. The two nitrogen atoms in the ring create an electronic distribution that influences both the reactivity and the physical properties of the compound. This heterocyclic scaffold serves as a rigid framework upon which the functional groups are positioned.
The compound's physical properties include:
Property | Description |
---|---|
Physical State | White crystalline solid |
Appearance | Crystalline |
Solubility | Moderate in polar organic solvents |
Stability | Stable under standard conditions |
The presence of the nitrogen atoms in the pyrazine ring also affects the compound's electronic properties, making it a candidate for various applications in agrochemicals and pharmaceuticals .
Synthesis Methods
Laboratory Synthesis
The synthesis of 5-(Chloromethyl)pyrazine-2-carbonitrile typically involves the chloromethylation of pyrazine-2-carbonitrile. This reaction is commonly performed using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst, typically zinc chloride. The reaction is usually conducted under reflux conditions to ensure complete conversion.
The general synthetic pathway can be represented as:
Pyrazine-2-carbonitrile + Chloromethylating agent → 5-(Chloromethyl)pyrazine-2-carbonitrile
This process requires careful control of reaction parameters including temperature, solvent selection, and reaction time to optimize yield and minimize the formation of side products.
Industrial Production Methods
In industrial settings, the production of 5-(Chloromethyl)pyrazine-2-carbonitrile often employs large-scale chloromethylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Industrial production focuses on:
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Process optimization for maximum yield
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Minimizing side product formation
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Implementing efficient purification methods
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Ensuring consistent product quality
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Reducing environmental impact
Related compounds like methyl 5-(chloromethyl)pyrazine-2-carboxylate are synthesized using similar methodologies, highlighting the versatility of these approaches in creating functionalized pyrazine derivatives.
Chemical Reactivity
Types of Reactions
The chemical reactivity of 5-(Chloromethyl)pyrazine-2-carbonitrile is primarily governed by its functional groups. The compound participates in various chemical transformations that make it valuable in organic synthesis.
Nucleophilic Substitution Reactions
The chloromethyl group is highly reactive toward nucleophilic substitution. This reactivity stems from the electron-withdrawing effect of both the chlorine atom and the pyrazine ring, which makes the carbon of the chloromethyl group electrophilic. Nucleophiles such as amines, thiols, and alcohols can readily displace the chloride ion, leading to the formation of corresponding substituted pyrazine derivatives.
The general reaction scheme can be represented as:
5-(Chloromethyl)pyrazine-2-carbonitrile + Nu⁻ → 5-(Nu-methyl)pyrazine-2-carbonitrile + Cl⁻
These reactions typically proceed under basic conditions to enhance the nucleophilicity of the attacking species. The substitution products often serve as intermediates in the synthesis of compounds with biological activity.
Oxidation Reactions
The compound can undergo oxidation reactions to form corresponding pyrazine-2-carboxylic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed for this transformation .
For example, oxidation of the methyl group in structurally similar compounds like 5-methylpyrazine-2-carboxylic acid has been achieved using KMnO₄ in a one-step process:
2,5-dimethylpyrazine + KMnO₄ → 5-methylpyrazine-2-carboxylic acid
By analogy, the chloromethyl group in 5-(Chloromethyl)pyrazine-2-carbonitrile could potentially undergo similar transformations under appropriate conditions.
Reduction Reactions
The nitrile group in 5-(Chloromethyl)pyrazine-2-carbonitrile can be reduced to form primary amines. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed for this transformation. This reaction broadens the compound's utility as a precursor for amine-containing derivatives with potential biological activities.
Reaction Mechanisms
The mechanisms of reactions involving 5-(Chloromethyl)pyrazine-2-carbonitrile are largely governed by the electronic properties of its functional groups and the pyrazine ring.
For nucleophilic substitution reactions, the mechanism typically involves:
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Approach of the nucleophile to the carbon atom of the chloromethyl group
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Formation of a transition state
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Displacement of the chloride ion
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Formation of the substituted product
The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Biological Activities
Antimicrobial Properties
5-(Chloromethyl)pyrazine-2-carbonitrile serves as an important intermediate in the synthesis of compounds with antimicrobial activities, particularly against mycobacterial species. Research indicates that derivatives synthesized from this compound exhibit significant antimycobacterial properties against various strains including Mycobacterium tuberculosis, M. kansasii, and M. avium .
Studies on related pyrazine derivatives have demonstrated their effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) in the range of 1.56 to 6.25 μg/mL . These findings highlight the potential of these compounds in developing treatments for tuberculosis, which remains a significant global health challenge.
Pyrazine Derivative | Test Organism | MIC (μg/mL) |
---|---|---|
Derivative 1 | M. tuberculosis | 1.56 |
Derivative 2 | M. kansasii | 3.12 |
Derivative 3 | M. avium | 6.25 |
The antimycobacterial mechanism is believed to involve the interaction of the reactive functional groups with essential enzymes or proteins in the mycobacterial cells .
Anticancer Activities
Derivatives of 5-(Chloromethyl)pyrazine-2-carbonitrile have shown promising anticancer activities. Research has demonstrated that compounds synthesized from this precursor can act as ATP-mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR) .
These derivatives have exhibited cytotoxic activities against various human tumor cell lines, including:
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Colorectal carcinoma (HCT-116)
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Breast cancer (MCF-7)
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Non-small cell lung cancer (A549)
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Hepatocellular carcinoma (HepG-2)
Some compounds have shown greater activity than standard EGFR inhibitors like erlotinib. For example, studies on pyrazoline-containing hybrids derived from similar pyrazine scaffolds have demonstrated excellent anticancer activities against multiple cell lines .
The activity of these compounds against cancer cells is attributed to their ability to inhibit specific enzymes involved in cellular proliferation and survival pathways. The reactive chloromethyl group can interact with nucleophilic sites in proteins, potentially altering their function and disrupting cancer cell growth.
Applications in Medicinal Chemistry
As a Synthetic Intermediate
5-(Chloromethyl)pyrazine-2-carbonitrile serves as a crucial intermediate in the synthesis of various heterocyclic compounds with medicinal properties. Its versatility in chemical transformations makes it valuable for creating diverse libraries of compounds for biological screening and structure-activity relationship studies.
The compound is involved in nucleophilic substitution reactions that yield substituted pyrazine derivatives, which can be further transformed into more complex molecules through oxidation and reduction processes. Recent studies have highlighted novel methods for synthesizing compounds using regioselective approaches, showcasing its versatility in organic synthesis.
In the realm of medicinal chemistry, this compound is being explored for its potential as a building block for biologically active molecules. It has been utilized to synthesize pyrimidine derivatives that act as ATP-mimicking tyrosine kinase inhibitors targeting EGFR, showing promising cytotoxic activities against various human tumor cell lines .
Development of Antimycobacterial Agents
Research indicates that derivatives synthesized from 5-(Chloromethyl)pyrazine-2-carbonitrile exhibit significant antimycobacterial properties. Compounds derived from this precursor have been tested against Mycobacterium tuberculosis, showing effective inhibition at micromolar concentrations .
For instance, 5-alkylamino-N-phenylpyrazine-2-carboxamides, which can be synthesized using similar pyrazine-based starting materials, have demonstrated significant activity against M. tuberculosis H37Ra and other mycobacterial strains . These compounds represent potential candidates for addressing the growing problem of antimicrobial resistance in tuberculosis treatment.
The World Health Organization recognizes tuberculosis as one of the top ten causes of death from a single infectious agent, killing more than 1.7 million people worldwide each year. The rising resistance developed by Mycobacterium tuberculosis against currently used antituberculars underscores the importance of developing new compounds with potential antimycobacterial activity .
Structure-Activity Relationships
Comparison with Similar Compounds
Understanding the relationship between structural features and biological activity is essential for optimizing compounds for specific applications. 5-(Chloromethyl)pyrazine-2-carbonitrile can be compared with similar compounds to elucidate structure-activity relationships.
Table 6.1: Comparison of 5-(Chloromethyl)pyrazine-2-carbonitrile with Structurally Related Compounds
Compound | Structural Difference | Reactivity Difference | Biological Activity Difference |
---|---|---|---|
5-(Bromomethyl)pyrazine-2-carbonitrile | Bromine instead of chlorine | Higher reactivity in substitutions | Similar antimicrobial profile, potentially higher cytotoxicity |
5-(Hydroxymethyl)pyrazine-2-carbonitrile | Hydroxymethyl instead of chloromethyl | Lower reactivity, higher H-bonding | Different pharmacokinetic profile |
5-(Methyl)pyrazine-2-carbonitrile | Methyl without halogen | Much lower reactivity | Significantly reduced biological activity |
Methyl 5-(chloromethyl)pyrazine-2-carboxylate | Ester instead of nitrile | Different reactivity profile | Different biological profile |
The uniqueness of 5-(Chloromethyl)pyrazine-2-carbonitrile lies in its chloromethyl group, which provides distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in the synthesis of various compounds, offering versatility in chemical transformations.
Key Structural Features for Activity
The biological activity of 5-(Chloromethyl)pyrazine-2-carbonitrile and its derivatives is influenced by several key structural features:
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The pyrazine core provides a rigid scaffold and can engage in π-π interactions with aromatic amino acid residues in protein targets.
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The chloromethyl group serves as an electrophilic center for covalent bonding with nucleophilic sites in biomolecules.
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The nitrile group can participate in hydrogen bonding interactions and can be converted to other functional groups with distinct pharmacological properties.
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The nitrogen atoms in the pyrazine ring can serve as hydrogen bond acceptors and influence the compound's solubility and pharmacokinetic profile.
Studies on pyrazoline-based heterocyclic hybrids have demonstrated that modifications to these key features can significantly impact anticancer activity . Similarly, research on 5-alkylamino-N-phenylpyrazine-2-carboxamides has shown that variations in the alkylamino chain length and substituents on the benzene ring can affect antimycobacterial activity .
Current Research and Future Perspectives
Emerging Applications
Current research on 5-(Chloromethyl)pyrazine-2-carbonitrile is expanding its potential applications beyond traditional medicinal chemistry. The compound is being explored for use in:
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Targeted drug delivery systems, where its reactive functional groups allow for conjugation with carrier molecules
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Bioorthogonal chemistry, taking advantage of its selective reactivity
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Material science applications, including specialty polymers and advanced materials
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Agrochemical development, particularly for compounds with selective antimicrobial activity
The agrochemical industry is particularly interested in this compound for synthesizing various pesticides and herbicides due to its reactive chloromethyl group, which can participate in further chemical transformations to create active agricultural compounds.
Future Research Directions
Several promising research directions for 5-(Chloromethyl)pyrazine-2-carbonitrile include:
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Development of novel synthetic methods for more efficient and environmentally friendly production
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Exploration of new chemical transformations to access previously unavailable derivatives
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Detailed investigation of structure-activity relationships to optimize biological activities
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Application of computational methods for predicting reactivity and biological activity
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Integration of the compound into combination therapies for resistant infections and cancers
Case studies involving the synthesis of anticancer agents from similar compounds have demonstrated their effectiveness as EGFR inhibitors with greater activity than standard inhibitors like erlotinib in some cases. Similarly, antimycobacterial research has shown that pyrazine analogs can be effective against various mycobacterial strains with low cytotoxicity .
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